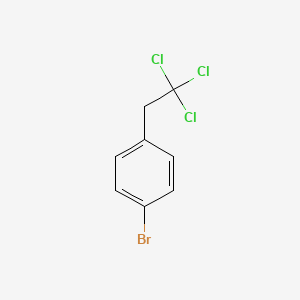
1-Bromo-4-(2,2,2-trichloroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- is an organic compound with the molecular formula C8H6BrCl3. It is a derivative of benzene, where a bromine atom and a trichloroethyl group are substituted at the 1 and 4 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- typically involves the bromination of benzene derivatives followed by the introduction of the trichloroethyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting bromobenzene is then reacted with trichloroethanol in the presence of a strong acid like sulfuric acid (H2SO4) to introduce the trichloroethyl group .
Industrial Production Methods
Industrial production of Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The trichloroethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the trichloroethyl group to a simpler alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include phenols, anilines, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include dehalogenated benzene derivatives and alkylbenzenes.
科学研究应用
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and trichloroethyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Benzene, 1-bromo-4-(2,2,2-trifluoroethyl): Similar structure but with a trifluoroethyl group instead of a trichloroethyl group.
Benzene, 1-bromo-4-(2,2,2-trichloroethyl): Similar structure but with different halogen substitutions.
1-Bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene: Contains an additional bromophenyl group.
Uniqueness
Benzene, 1-bromo-4-(2,2,2-trichloroethyl)- is unique due to its specific combination of bromine and trichloroethyl groups, which confer distinct reactivity and properties. This makes it valuable in various chemical reactions and applications where other similar compounds may not be as effective .
属性
CAS 编号 |
65739-05-1 |
|---|---|
分子式 |
C8H6BrCl3 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
1-bromo-4-(2,2,2-trichloroethyl)benzene |
InChI |
InChI=1S/C8H6BrCl3/c9-7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
InChI 键 |
RBUTZHYQBDMJSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(Cl)(Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


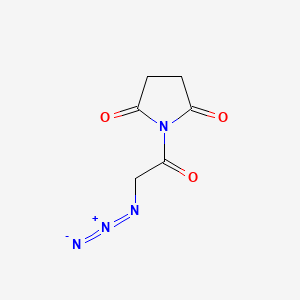





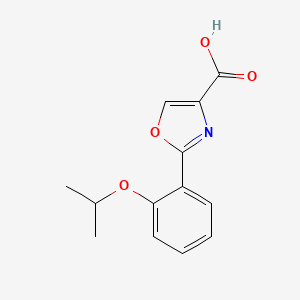
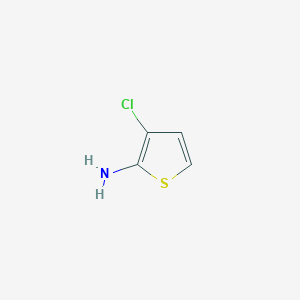

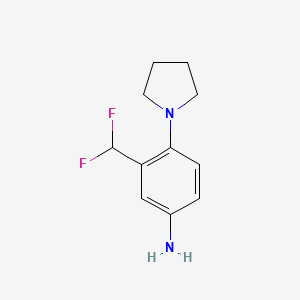
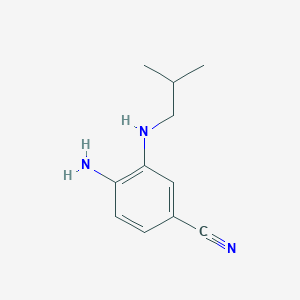
![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
amine](/img/structure/B12077658.png)

